molecular formula C21H16N2O3S2 B2491100 N-[(5-benzoylthiophen-2-yl)methyl]quinoline-8-sulfonamide CAS No. 1797762-12-9

N-[(5-benzoylthiophen-2-yl)methyl]quinoline-8-sulfonamide

Cat. No.: B2491100
CAS No.: 1797762-12-9
M. Wt: 408.49
InChI Key: HVASAPAOFXMCTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(5-Benzoylthiophen-2-yl)methyl]quinoline-8-sulfonamide is a quinoline-8-sulfonamide derivative featuring a (5-benzoylthiophen-2-yl)methyl substituent at the sulfonamide nitrogen. Quinoline-8-sulfonamides are notable for their diverse biological activities, including enzyme inhibition, receptor modulation, and anticancer properties . The sulfonamide group in such compounds often participates in hydrogen bonding and π-π interactions, influencing their crystallinity and molecular packing .

Properties

IUPAC Name

N-[(5-benzoylthiophen-2-yl)methyl]quinoline-8-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O3S2/c24-21(16-6-2-1-3-7-16)18-12-11-17(27-18)14-23-28(25,26)19-10-4-8-15-9-5-13-22-20(15)19/h1-13,23H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVASAPAOFXMCTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(S2)CNS(=O)(=O)C3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[(5-benzoylthiophen-2-yl)methyl]quinoline-8-sulfonamide involves multiple steps, typically starting with the preparation of the benzoylthiophene and quinoline intermediates. Common synthetic routes include:

    Condensation Reactions: The Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis are typical methods for preparing thiophene derivatives.

    Coupling Reactions: Benzothiophene derivatives can be synthesized using coupling reactions and electrophilic cyclization reactions.

    Industrial Production: Industrial methods often involve optimized reaction conditions to maximize yield and purity, including the use of specific catalysts and solvents.

Chemical Reactions Analysis

Sulfonamide Formation and Functionalization

The sulfonamide group serves as a key reactive site. In synthetic workflows, 8-hydroxyquinoline derivatives are often sulfonated using chlorosulfonic acid to yield sulfonyl chloride intermediates, which subsequently react with amines. For example:

  • Sulfonyl chloride synthesis :
    8-Hydroxyquinoline+ClSO3H8-Hydroxyquinoline-5-sulfonyl chloride\text{8-Hydroxyquinoline} + \text{ClSO}_3\text{H} \rightarrow \text{8-Hydroxyquinoline-5-sulfonyl chloride} .

  • Amine coupling :
    The sulfonyl chloride reacts with propargylamine or substituted anilines in anhydrous acetonitrile to form sulfonamides, with yields up to 78% .

Key Reaction Conditions:

Reaction StepConditionsYield
Sulfonyl chloride formationClSO₃H, 24 h, room temperature67%
Sulfonamide formationAnhydrous CH₃CN, 24 h, RT70–78%

Protection Strategies for Further Reactivity

The 8-hydroxy group on the quinoline ring can interfere with reactions (e.g., copper-catalyzed click chemistry) due to metal chelation. To mitigate this, O-methylation is employed:

  • Methylation :
    8-HydroxyquinolineNaH, DMF8-Methoxyquinoline\text{8-Hydroxyquinoline} \xrightarrow{\text{NaH, DMF}} \text{8-Methoxyquinoline} .

  • Subsequent sulfonation and amine coupling yield protected sulfonamide derivatives, enabling successful cycloaddition reactions .

Metal Coordination Chemistry

The quinoline-sulfonamide framework exhibits chelating properties, forming stable complexes with transition metals. Studies demonstrate:

  • Complexation with M²⁺ ions :
    Ligands like 4-chloro-N-(quinolin-8-yl)benzenesulfonamide form complexes with Zn²⁺, Cu²⁺, Co²⁺, and Cd²⁺ under mild conditions .

  • Structural impact : Metal coordination alters electronic properties, enhancing biological activity (e.g., antimicrobial or anticancer effects) .

Representative Metal Complexes:

Metal IonLigand StructureApplication
Zn²⁺N-(quinolin-8-yl)-4-Cl-benzene-sulfonamideAntimicrobial agents
Cu²⁺N-(quinolin-8-yl)-quinoline-8-sulfonamideEnzyme inhibition

Click Chemistry Attempts and Limitations

Efforts to synthesize triazole hybrids via copper-catalyzed azide-alkyne cycloaddition (CuAAC) were initially unsuccessful due to quinoline-mediated catalyst deactivation . Protecting the 8-hydroxy group as a methoxy derivative resolved this issue, enabling triazole formation with:

  • Reaction conditions : DMF/H₂O, CuSO₄·5H₂O, sodium ascorbate, RT .

  • Outcome : Hybrids like 8-sulfamoylquinoline-1,2,3-triazoles showed enhanced activity as PKM2 modulators .

Biological Activity-Driven Reactions

The compound’s bioactivity (e.g., antibacterial and anticancer effects) is linked to its ability to:

  • Inhibit bacterial enzymes : Via sulfonamide group interactions with dihydropteroate synthase .

  • Chellate intracellular metal ions : Disrupting metalloenzyme function in cancer cells .

Scientific Research Applications

Chemistry

In the field of chemistry, N-[(5-benzoylthiophen-2-yl)methyl]quinoline-8-sulfonamide is utilized as a building block for synthesizing more complex molecules. It is instrumental in studying reaction mechanisms and developing new synthetic routes. Common synthetic methods include:

  • Condensation Reactions : Such as the Gewald reaction.
  • Coupling Reactions : Involving electrophilic cyclization.

Biology

Biologically, this compound has been investigated for its potential antimicrobial and anticancer properties. Research indicates that it exhibits significant activity against various cancer cell lines, including:

  • Amelanotic melanoma (C32)
  • Triple-negative breast cancer (MDA-MB-231)
  • Lung cancer (A549)

In vitro studies have demonstrated that the compound can inhibit cell proliferation effectively, particularly noted in lung cancer cells where it reduced cell viability significantly at concentrations ranging from 0.1 µg/mL to 200 µg/mL .

Medicine

The therapeutic potential of this compound is being explored due to its unique pharmacological effects. Its mechanism of action involves:

  • Targeting Key Enzymes : Interaction with enzymes involved in DNA synthesis.
  • Modulating Signaling Pathways : Influencing pathways that lead to apoptosis in cancer cells.

Industry

In industrial applications, this compound is used in developing advanced materials such as organic semiconductors and light-emitting diodes. Its unique chemical properties make it suitable for various technological innovations.

Case Studies and Research Findings

Several studies have highlighted the biological significance of this compound:

  • Anticancer Activity :
    • A study evaluated the compound's effectiveness against multiple cancer cell lines, confirming its ability to inhibit growth significantly .
    • The mechanism involves targeting pyruvate kinase M2 (PKM2), an enzyme linked to cancer metabolism .
  • Antimicrobial Activity :
    • Investigations have shown that the compound exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
  • Neurotherapeutic Potential :
    • Quinoline-sulfonamides, including this compound, have been designed as dual inhibitors of monoamine oxidases and cholinesterases, showing promise in neurotherapeutic applications .

Mechanism of Action

The mechanism of action of N-[(5-benzoylthiophen-2-yl)methyl]quinoline-8-sulfonamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in key biological processes, such as DNA synthesis or protein function.

    Pathways: It can modulate signaling pathways, leading to effects like inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Quinoline-8-Sulfonamide Derivatives

Structural and Functional Group Variations

Quinoline-8-sulfonamide derivatives differ primarily in the substituents attached to the sulfonamide nitrogen. These modifications significantly alter solubility, binding affinities, and biological activities:

Table 1: Structural Comparison of Key Quinoline-8-Sulfonamide Derivatives
Compound Name Substituent Group Key Features Biological Activity Source
Target Compound (5-Benzoylthiophen-2-yl)methyl Benzoylthiophene group (hydrophobic, π-π interactions) Inferred: Potential enzyme/receptor binding -
HQSMP (N-(pyridin-2-ylmethyl)quinoline-8-sulfonamide) Pyridin-2-ylmethyl Pyridine ring (metal coordination, DNA binding) Anticancer, DNA cleavage, nuclease activity
TQS (Tetrahydrocyclopenta[c]quinoline-8-sulfonamide) Tetrahydrocyclopentaquinoline Bulky bicyclic structure (allosteric modulation) α7 nAChR allosteric agonist/PAM
4BP-TQS 4-Bromophenyl-tetrahydrocyclopentaquinoline Bromine substitution (enhanced receptor selectivity) α7 nAChR allosteric agonist
PKM2 Modulator (N-(4-{[4-(pyrazin-2-yl)piperazin-1-yl]carbonyl}phenyl)quinoline-8-sulfonamide) Aroylpiperazine Binds PKM2 allosteric site (enzyme inhibition) Cancer therapy (PKM2 modulation)

Physicochemical Properties

Substituents influence logP, solubility, and hydrogen-bonding capacity:

Table 2: Physicochemical Properties of Selected Derivatives
Compound Name Molecular Weight (g/mol) logP Solubility Key Interactions Source
Target Compound ~395.45 (calculated) ~3.2* Likely low aqueous solubility Hydrophobic, π-π stacking -
HQSMP 299.35 1.8 Soluble in DMF; low in water Metal coordination (Cu/Ni complexes)
N-[(oxan-4-yl)methyl]quinoline-8-sulfonamide 306.38 1.81 Low aqueous solubility Hydrogen bonding (1 donor, 7 acceptors)
TQS 338.41 3.5 Lipophilic Allosteric receptor binding

*Estimated based on benzoylthiophene’s hydrophobicity.

Anticancer and DNA Interaction
  • HQSMP Complexes: Cu(II) and Ni(II) complexes exhibit dose-dependent cytotoxicity against A549 lung adenocarcinoma cells. The pyridylmethyl group enables DNA intercalation and ROS-mediated cleavage .
  • PKM2 Modulator : Inhibits cancer cell proliferation by binding PKM2’s allosteric site, altering glycolytic flux .
Receptor Modulation
  • TQS and 4BP-TQS: Act as α7 nicotinic acetylcholine receptor (nAChR) allosteric modulators. The tetrahydrocyclopentaquinoline scaffold confers subtype selectivity, with 4BP-TQS showing enhanced agonist activity due to bromine substitution .
  • Structural Sensitivity: Minor changes (e.g., cis vs. trans isomers in cyclopentaquinoline) switch activity between positive allosteric modulators (PAMs) and negative allosteric modulators (NAMs) .
Enzyme Inhibition

Key Research Findings

Substituent-Driven Activity: Bulky groups (e.g., tetrahydrocyclopentaquinoline in TQS) enhance receptor binding but reduce aqueous solubility . Metal-coordinating groups (e.g., pyridylmethyl in HQSMP) enable anticancer activity via DNA damage . Aroylpiperazine substituents (e.g., PKM2 modulator) optimize enzyme inhibition through hydrophobic pocket interactions .

Hydrogen Bonding and Crystallinity: Quinoline-8-sulfonamide’s NH₂ group forms intramolecular N–H⋯N and intermolecular N–H⋯O bonds, influencing crystal packing and stability .

Pharmacological Selectivity: The benzoylthiophene group in the target compound may offer unique π-π interactions for targeting enzymes or receptors, distinct from pyridyl or cyclopentaquinoline-based analogs.

Biological Activity

N-[(5-benzoylthiophen-2-yl)methyl]quinoline-8-sulfonamide is a complex chemical compound that has garnered attention in scientific research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C21H16N2O3S2C_{21}H_{16}N_{2}O_{3}S_{2} and a molecular weight of 408.49 g/mol. Its structure includes a quinoline ring system, a sulfonamide group, and a benzoylthiophene moiety, which contribute to its biological properties.

PropertyValue
Molecular FormulaC21H16N2O3S2C_{21}H_{16}N_{2}O_{3}S_{2}
Molecular Weight408.49 g/mol
IUPAC NameThis compound

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines:

  • Cell Lines Tested :
    • Amelanotic melanoma (C32)
    • Melanotic melanoma (COLO829)
    • Triple-negative breast cancer (MDA-MB-231)
    • Glioblastoma multiforme (U87-MG)
    • Lung cancer (A549)

In these studies, the compound showed a strong anti-proliferative effect, particularly noted in the A549 lung cancer cells, where it significantly reduced cell viability at concentrations ranging from 0.1 µg/mL to 200 µg/mL .

The mechanism by which this compound exerts its biological effects involves:

  • Targeting Key Enzymes : It is believed to interact with enzymes involved in DNA synthesis and protein function.
  • Modulation of Signaling Pathways : The compound may influence critical signaling pathways that lead to apoptosis in cancer cells .

Case Studies and Research Findings

Several studies have highlighted the biological significance of this compound:

  • Study on PKM2 Modulation :
    • A series of quinoline derivatives were synthesized and evaluated for their ability to modulate pyruvate kinase M2 (PKM2), an enzyme linked to cancer metabolism. The results indicated that the quinoline structure enhances interaction with PKM2, leading to reduced cell proliferation in cancer models .
  • Antimicrobial Activity :
    • The compound has also been investigated for its antimicrobial properties, showing effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). This suggests potential applications in treating infections caused by resistant bacteria .
  • Structural Activity Relationship :
    • Research has established a strong structure–activity relationship for quinoline derivatives, indicating that modifications to the quinoline structure can significantly enhance or diminish biological activity .

Q & A

Basic: What are the standard synthetic routes for introducing the thiophene-benzoyl moiety in N-[(5-benzoylthiophen-2-yl)methyl]quinoline-8-sulfonamide?

Answer:
The thiophene-benzoyl group is typically introduced via Friedel-Crafts acylation (for benzoylation) followed by alkylation or nucleophilic substitution to link the thiophene-quinoline core. For example:

Step 1 : Benzoylation of thiophene using benzoyl chloride in the presence of Lewis acids (e.g., AlCl₃) under anhydrous conditions .

Step 2 : Functionalization of the quinoline-8-sulfonamide core via sulfonation (e.g., using chlorosulfonic acid) .

Step 3 : Coupling the benzoyl-thiophene unit to the quinoline sulfonamide through a methylene bridge using a bromide intermediate and a base (e.g., K₂CO₃ in DMF) .
Key Controls : Monitor reaction progress with TLC and purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradients) .

Advanced: How can conflicting reactivity data in thiophene-containing sulfonamides be resolved during synthesis?

Answer:
Contradictions in reactivity (e.g., unexpected byproducts or low yields) often arise from:

  • Steric hindrance : The bulk of the benzoyl group may impede nucleophilic attack. Mitigate by using polar aprotic solvents (DMF, DMSO) to enhance solubility .
  • Electronic effects : Electron-withdrawing sulfonamide groups can deactivate the quinoline ring. Optimize using activating substituents (e.g., methyl groups) or elevated temperatures .
  • Validation : Characterize intermediates via ¹H/¹³C NMR (to confirm regioselectivity) and HRMS (to rule out side products) .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : Confirm regiochemistry of the thiophene-benzoyl and quinoline-sulfonamide groups. Look for diagnostic signals:
    • Thiophene protons at δ 6.8–7.5 ppm .
    • Quinoline aromatic protons at δ 8.5–9.3 ppm .
  • FT-IR : Sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) .
  • X-ray crystallography : Resolve stereochemistry and packing interactions (e.g., hydrogen bonding between sulfonamide and quinoline) .

Advanced: How can computational methods (e.g., DFT) aid in predicting biological interactions?

Answer:

  • Molecular docking : Predict binding modes to targets (e.g., enzymes or DNA) using software like AutoDock Vina. Parameterize force fields for sulfur-containing groups (thiophene) and sulfonamide .
  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess electronic properties (HOMO-LUMO gaps) influencing reactivity .
  • SAR analysis : Correlate substituent effects (e.g., benzoyl vs. nitro groups) with bioactivity using QSAR models .

Basic: What in vitro assays are recommended for initial biological screening?

Answer:

  • Enzyme inhibition : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase-Glo™ assay) .
  • Antimicrobial activity : Use microbroth dilution (MIC determination) against Gram-positive/negative bacteria .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
    Controls : Include reference inhibitors (e.g., staurosporine for kinases) and solvent-only blanks .

Advanced: How to address discrepancies in enzyme inhibition data across studies?

Answer:
Conflicting results may stem from:

  • Assay conditions : Variations in pH, ionic strength, or cofactors (e.g., Mg²⁺ for kinases). Standardize using buffers like Tris-HCl (pH 7.4) .
  • Protein purity : Validate via SDS-PAGE (>95% purity) and activity assays (e.g., specific activity ≥ 0.1 µmol/min/mg) .
  • Data normalization : Express inhibition as % activity relative to controls and perform triplicate runs with error bars .

Basic: What are the stability considerations for storage and handling?

Answer:

  • Storage : Protect from light and moisture. Store at –20°C in amber vials under argon .
  • Degradation signs : Discoloration (yellow to brown) or precipitate formation. Check purity via HPLC (C18 column, acetonitrile/water gradient) .
  • Solubility : Use DMSO for stock solutions (≤10 mM) and dilute in assay buffers (final DMSO ≤0.1%) .

Advanced: How to design SAR studies for optimizing sulfonamide bioactivity?

Answer:

  • Core modifications : Replace quinoline with isoquinoline or naphthyridine to assess ring size effects .
  • Substituent variation : Introduce electron-withdrawing (NO₂) or donating (OCH₃) groups on the benzoyl ring .
  • Bioisosteres : Swap sulfonamide with carboxamide or phosphonamide groups to modulate polarity .
    Validation : Compare IC₅₀ values across analogs and perform statistical analysis (ANOVA, p < 0.05) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.